molecular formula C17H15ClN2O3S B2574341 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide CAS No. 886948-38-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2574341
CAS No.: 886948-38-5
M. Wt: 362.83
InChI Key: PMWGHSVZSDKKRH-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a synthetic small molecule characterized by a benzothiazole core substituted with chlorine and methoxy groups at positions 7 and 4, respectively, and a phenoxypropanamide side chain. This compound belongs to the benzothiazole class of heterocyclic molecules, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the benzothiazole ring, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGHSVZSDKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.

    Substitution Reactions: The synthesized benzothiazole ring is then subjected to substitution reactions to introduce the chlorine atom at the 7th position and the methoxy group at the 4th position. This can be achieved using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.

    Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the substituted benzothiazole with 3-phenoxypropanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide group, resulting in the formation of amines or reduced benzothiazole derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or reduced benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives, in general, have shown promising activity against various biological targets, including enzymes, receptors, and microorganisms. Researchers investigate its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzothiazole derivatives and propanamide-containing molecules reported in the literature.

Structural Analogues from Patent Literature

highlights benzothiazole derivatives with pharmacological relevance. For instance:

  • Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Example 24: 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid.
Feature Target Compound Example 1 () Example 24 ()
Core Structure Benzothiazole with chloro and methoxy substituents Benzothiazole fused with tetrahydroquinoline Benzothiazole-pyridazine hybrid
Side Chain Phenoxypropanamide Thiazole-carboxylic acid Adamantane-pyrazole-carboxylic acid
Pharmacological Focus Undocumented in evidence Anticancer or enzyme inhibition Likely kinase or protease inhibition

Key differences include the substitution pattern on the benzothiazole ring and the nature of the side chain. The target compound’s phenoxypropanamide group contrasts with the carboxylic acid moieties in Examples 1 and 24, which are typically associated with enhanced solubility and target binding via ionic interactions.

Hydroxamic Acid Derivatives

describes hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10). These compounds share a chlorophenyl group but differ in their hydroxamate (-CONHOH) functionality compared to the target compound’s propanamide (-CONH-) group. Hydroxamic acids are known for metal-chelating properties (e.g., inhibiting metalloenzymes like histone deacetylases), whereas propanamides may exhibit different mechanisms, such as hydrogen bonding or hydrophobic interactions .

Property Target Compound Compound 6 () Compound 10 ()
Functional Group Propanamide (-CONH-) Hydroxamic acid (-CONHOH) Hydroxamic acid with cyclohexyl chain
Bioactivity Undocumented Antioxidant or enzyme inhibition Antioxidant or enzyme inhibition
Synthetic Route Likely via amide coupling (not detailed) Cyclopropane carboxylation followed by hydroxamate formation Cyclohexylpropanamide hydroxamate synthesis

Benzothiazole-Based Pharmacophores

Benzothiazoles with halogen and alkoxy substituents are recurrent in medicinal chemistry. For example, N-phenyl-2-furohydroxamic acid (11) from incorporates a furan ring instead of a benzothiazole. The chloro and methoxy groups on the target compound’s benzothiazole may enhance its lipophilicity and membrane permeability compared to non-halogenated analogs.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a chloro and methoxy group enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16ClN3O2S
Molecular Weight335.83 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further exploration in drug development.

Receptor Modulation : It may also function as a modulator of specific receptors, impacting signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 25 µg/mL for both strains.

Anticancer Properties

Research has also focused on the anticancer potential of this compound:

  • Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMIC (µg/mL)
N-(7-chloro-4-methoxybenzothiazole)Moderate antibacterial50
N-(4-methoxybenzothiazole)Weak anticancer>100
N-(7-chloro-benzothiazole)Strong antifungal30

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Combination Therapies : Exploring synergistic effects with existing antimicrobial and anticancer agents.

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